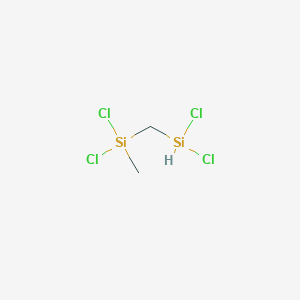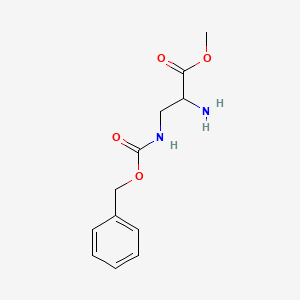
N/A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron is a complex organometallic compound with the molecular formula C36H56FeP2. This compound is notable for its unique structure, which includes a cyclopentane ring, dicyclohexyl groups, and a diphenylphosphanyl moiety coordinated to an iron center. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N/A typically involves the coordination of the phosphane ligand to an iron precursor. One common method involves the reaction of dicyclohexylphosphine with a cyclopentyl halide to form the phosphane ligand, which is then coordinated to an iron center using an iron salt such as iron(II) chloride. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as sodium hydride to facilitate the deprotonation of the phosphane ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the phosphane ligand is replaced by other ligands such as carbon monoxide or phosphites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various ligands such as carbon monoxide, phosphites, and other phosphane ligands under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(0) or iron(I) complexes.
Substitution: Formation of new iron-ligand complexes with different properties and reactivities.
Applications De Recherche Scientifique
Cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron has several scientific research applications:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: Employed in the synthesis of advanced materials with unique electronic and magnetic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of N/A involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic and chemical transformations. The iron center can undergo redox changes, enabling it to participate in electron transfer reactions. The phosphane ligand stabilizes the iron center and modulates its reactivity, allowing for selective and efficient catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-based compound with cyclopentadienyl ligands.
Dicyclohexylphosphinoferrocene: A related compound with a ferrocene core and dicyclohexylphosphino groups.
Triphenylphosphineiron complexes: Iron complexes with triphenylphosphine ligands.
Uniqueness
Cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron is unique due to its specific combination of cyclopentane, dicyclohexyl, and diphenylphosphanyl groups coordinated to an iron center. This unique structure imparts distinct reactivity and catalytic properties, making it valuable for specialized applications in catalysis and material science.
Propriétés
IUPAC Name |
cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-5H2;/t25-,30?,31?;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJWGDSGARFQR-DLTOMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


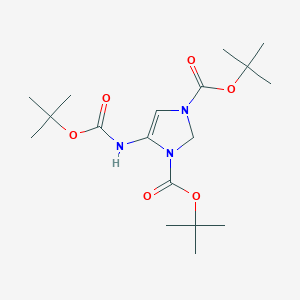

![3-Benzyl-3-spiro[bicyclo[3.2.1]cyclooctane-8,2'-[1,3]dioxane]](/img/structure/B8063516.png)
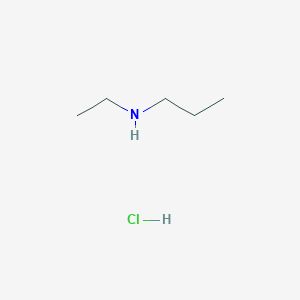
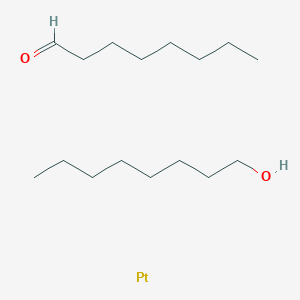
![(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B8063538.png)

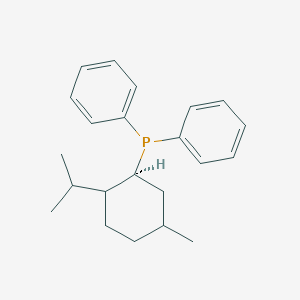
![[1-(3,4-Dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+)](/img/structure/B8063554.png)

